(2E)-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethenyl-4-oxo-1,3-thiazolidin-2-ylidene][(4-methylphenyl)sulfonyl]ethanenitrile
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Overview
Description
[5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE is a complex organic compound with a unique structure that combines elements of benzodioxole, thiazole, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Key reagents and catalysts are often used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated synthesis and real-time monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Molecular Modeling of Inorganic Compounds: A tool for investigating complex structures in inorganic chemistry.
Uniqueness
What sets [5-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-OXO-3-VINYL-1,3-THIAZOLAN-2-YLIDEN][(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16N2O5S2 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2E)-2-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethenyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C22H16N2O5S2/c1-3-24-21(25)19(11-15-6-9-17-18(10-15)29-13-28-17)30-22(24)20(12-23)31(26,27)16-7-4-14(2)5-8-16/h3-11H,1,13H2,2H3/b19-11+,22-20+ |
InChI Key |
JDVGNPQKZGIEJY-CVJNMRINSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/2\N(C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2)C=C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C=C)C#N |
Origin of Product |
United States |
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